An In-Depth Technical Guide to 3-(9H-Carbazol-9-yl)phenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(9H-Carbazol-9-yl)phenylboronic Acid: Properties, Synthesis, and Applications
Executive Summary: 3-(9H-Carbazol-9-yl)phenylboronic acid (CAS No. 864377-33-3) is a highly versatile bifunctional organic compound that has emerged as a critical building block in advanced materials science and medicinal chemistry. Its molecular architecture strategically combines the exceptional electronic and photophysical properties of a carbazole moiety with the versatile reactivity of a phenylboronic acid group. This unique combination makes it an indispensable intermediate for synthesizing complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its pivotal role in Suzuki-Miyaura cross-coupling reactions, and its primary applications in the development of high-performance organic light-emitting diodes (OLEDs) and novel pharmaceutical agents.
Introduction to a Key Synthetic Building Block
3-(9H-Carbazol-9-yl)phenylboronic acid is a white to off-white crystalline powder at room temperature.[1][2] Its significance in modern organic synthesis stems from the synergistic interplay of its two core components:
-
The 9H-Carbazole Moiety: This rigid, fused aromatic system is renowned for its excellent thermal stability, high hole mobility, and wide energy gap.[3][4] As an electron-donating unit, it is a cornerstone for designing materials with efficient charge-transporting properties, a critical requirement for organic electronics.[5]
-
The Phenylboronic Acid Moiety: The boronic acid group is a versatile functional handle that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This reactivity allows for the precise and efficient formation of new carbon-carbon bonds, enabling the integration of the carbazole-phenyl fragment into larger, more complex molecular architectures.[1][7]
This bifunctional nature allows researchers to leverage the desirable electronic properties of carbazole while using the boronic acid as a reactive site for molecular construction, making it a go-to intermediate in fields demanding high-performance organic materials.
Core Physicochemical Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and material fabrication.
| Property | Value | Source(s) |
| CAS Number | 864377-33-3 | [1][8] |
| Molecular Formula | C₁₈H₁₄BNO₂ | [1][8] |
| Molecular Weight | 287.12 g/mol | [1][8] |
| Appearance | White to almost white crystalline powder | [1][9] |
| Purity | Typically ≥97% - 98% (HPLC) | [1] |
| Boiling Point | ~472.6 °C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | Store at 2-8 °C, sealed in a dry, dark place | [2][10][11] |
Thermal Stability and Solubility: The high predicted boiling point suggests significant thermal stability, a direct benefit of the rigid carbazole core.[1] This property is particularly advantageous for applications in OLEDs, where materials must withstand heat generated during device operation. The compound is generally soluble in heated DMSO and other common organic solvents like THF, but has limited solubility in water.[11][12]
Caption: Molecular structure of 3-(9H-Carbazol-9-yl)phenylboronic acid.
Synthesis and Purification
The synthesis of 3-(9H-Carbazol-9-yl)phenylboronic acid is typically achieved via a two-step process. This method provides a reliable route to the high-purity material required for demanding applications.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for the synthesis of related carbazole boronic acids.[13]
Step 1: Synthesis of 9-(3-Bromophenyl)-9H-carbazole (Ullmann Coupling)
-
Rationale: This step forms the crucial C-N bond between the carbazole nitrogen and the phenyl ring. 1-Bromo-3-iodobenzene is an ideal starting material because the C-I bond is significantly more reactive than the C-Br bond towards copper-catalyzed coupling, allowing for selective reaction at the 3-position.
-
Procedure:
-
To an oven-dried flask, add carbazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous N,N-Dimethylformamide (DMF) followed by 1-bromo-3-iodobenzene (1.2 eq).
-
Heat the reaction mixture to 140-150 °C and stir for 24-48 hours, monitoring progress by TLC.
-
After cooling to room temperature, pour the mixture into water, which will precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 9-(3-bromophenyl)-9H-carbazole as a white solid.
-
Step 2: Synthesis of 3-(9H-Carbazol-9-yl)phenylboronic Acid
-
Rationale: This step converts the aryl bromide into a boronic acid via a halogen-metal exchange followed by quenching with a borate ester. n-Butyllithium (n-BuLi) is a strong base required to deprotonate the aryl ring at low temperatures, and triisopropyl borate is the electrophile that introduces the boron moiety.
-
Procedure:
-
Dissolve the 9-(3-bromophenyl)-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system to yield 3-(9H-Carbazol-9-yl)phenylboronic acid.
-
Self-Validating System (Trustworthiness): The purity of the final product must be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) should indicate a purity of ≥98%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the molecular structure and mass.[10][14]
Chemical Reactivity and Key Applications
The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-(9H-Carbazol-9-yl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[11][15] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: A Representative Suzuki-Miyaura Coupling
-
Objective: To couple 3-(9H-Carbazol-9-yl)phenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole) to synthesize a biaryl product. This protocol is based on general procedures.[16][17][18]
-
Procedure:
-
In a flask, combine 3-(9H-Carbazol-9-yl)phenylboronic acid (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 eq).
-
Add a base, typically an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[16][17]
-
Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or n-propanol) and water.[16][17]
-
De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere for 1-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
Application Focus 1: Organic Electronics (OLEDs)
This compound is a premier building block for materials used in OLEDs.[1][2] The carbazole unit provides high triplet energy and good hole transport properties, making it ideal for:
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the dopant emitter to prevent energy loss. Carbazole derivatives excel in this role, particularly for blue emitters.[3]
-
Hole-Transporting Layers (HTLs): The electron-rich nature of carbazole facilitates efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and lifetime.[5][19]
By using Suzuki coupling, researchers can attach this carbazole-phenyl unit to other functional groups to fine-tune the energy levels, solubility, and morphology of the final OLED material.[6][20]
Application Focus 2: Medicinal Chemistry
The carbazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] 3-(9H-Carbazol-9-yl)phenylboronic acid serves as a versatile starting point for synthesizing libraries of novel carbazole derivatives for drug discovery.[2] The Suzuki coupling allows for the systematic attachment of various molecular fragments, enabling the exploration of structure-activity relationships in the development of new therapeutic agents.[15]
Handling, Storage, and Safety
-
Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture.[2][10][11]
-
Safety: According to the Globally Harmonized System (GHS) classifications, this compound is considered a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the material. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-(9H-Carbazol-9-yl)phenylboronic acid is a testament to the power of rational molecular design. By uniting the robust electronic capabilities of the carbazole core with the synthetic flexibility of the boronic acid group, it provides chemists and materials scientists with a powerful tool for innovation. Its proven value in enhancing the performance of organic electronics and its potential in creating next-generation pharmaceuticals underscore its importance as a fundamental building block in modern chemical research.
References
- Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Carbazole Derivatives in Modern Organic Electronics. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ferreira, J. L. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
- Ferreira, J. L. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Progress in Chemistry.
- 3-(9H-Carbazol-9-yl)phenylboronic Acid. (n.d.). PubChem.
- 3-(9H-Carbazol-9-yl)phenylboronic acid. (n.d.). Chem-Impex.
- (3-(2-(3-(Triphenylen-2-yl)phenyl)-9H-carbazol-9-yl)phenyl)boronic acid. (n.d.). BLDpharm.
- 9-Phenyl-9H-carbazol-3-ylboronic acid synthesis. (n.d.). ChemicalBook.
- (3-(9H-Carbazol-9-yl)phenyl)boronic acid. (n.d.). BLDpharm.
- 3-(9H-9-carbozale)phenylboronic acid. (n.d.). Boron Molecular.
- How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? (n.d.). Guidechem.
- Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 9-Phenyl-9H-carbazol-3-ylboronic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- [3-(9H-Carbazol-9-yl)phenyl]boronic acid. (n.d.). CPHI Online.
- The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9| OLED Material. (n.d.). Beijing Green Guardee Technology Co Ltd.
- Carbazole, Anthracene, Aromatic Amine, Pyrene, Thiophene OLED Material. (n.d.). Beijing Green Guardee Technology Co Ltd.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Northern Iowa.
- 3-(9h-carbazol-9-yl)phenylboronic acid (C18H14BNO2). (n.d.). PubChemLite.
- The Crucial Role of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in Pharmaceutical Intermediate Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- (9-Phenyl-9H-carbazol-3-yl)boronic acid. (n.d.). ChemScene.
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv
- Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018).
- Suzuki Coupling. (2020). YouTube.
- 9-Phenyl-9H-carbazol-3-ylboronic acid CAS#: 854952-58-2. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-(9H-Carbazol-9-yl)phenylboronic Acid | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cphi-online.com [cphi-online.com]
- 10. 864377-33-3|(3-(9H-Carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. 9-Phenyl-9H-carbazol-3-ylboronic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 9-Phenyl-9H-carbazol-3-ylboronic acid CAS#: 854952-58-2 [amp.chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. (3-(2-(3-(Triphenylen-2-yl)phenyl)-9H-carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 15. nbinno.com [nbinno.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
